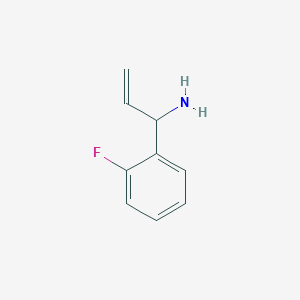

1-(2-Fluorophenyl)prop-2-EN-1-amine

Description

Significance of Fluorinated Allylic Amine Scaffolds in Modern Organic Synthesis

Fluorinated allylic amine scaffolds are highly valued structural motifs in modern organic synthesis due to the unique properties imparted by the fluorine atom and the versatile reactivity of the allylic amine functionality. The incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. nih.gov This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov

The strategic placement of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a powerful tool in drug design. nih.gov Allylic amines, on their own, are versatile intermediates, participating in a wide array of chemical transformations. nih.gov The combination of these two features in a single scaffold creates a building block with significant potential for constructing complex and biologically active molecules.

Recent advancements in synthetic chemistry have focused on developing efficient and stereoselective methods for producing these valuable scaffolds. nih.gov Catalytic methods, including those using transition metals like palladium and rhodium, have been instrumental in advancing the synthesis of allylic fluorides and amines. acs.orgacs.org Asymmetric synthesis techniques are particularly crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomerism. nih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Introduction | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The carbon-fluorine bond is strong and resistant to enzymatic cleavage. nih.gov |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonding, dipole-dipole) with enzyme active sites. nih.gov |

| Lipophilicity | Modulated | Strategic fluorination can alter how a molecule partitions between aqueous and lipid environments, affecting its absorption and distribution. |

| Acidity/Basicity (pKa) | Modified | The high electronegativity of fluorine can influence the electron density of nearby functional groups, altering their acidity or basicity. nih.gov |

Overview of Research Trajectories for Aryl-Substituted Prop-2-en-1-amines

Aryl-substituted prop-2-en-1-amines and their derivatives are a class of compounds that have attracted considerable attention, particularly in the field of medicinal chemistry. The aryl group, which in the case of the title compound is a 2-fluorophenyl moiety, can be extensively modified to tune the molecule's properties and biological activity. Research has demonstrated that compounds containing the 1-aryl-prop-2-en-1-amine backbone can exhibit significant biological effects.

For instance, related structures such as (Z)-1-Aryl-3-arylamino-2-propen-1-ones have been investigated as potent stimulators of tubulin polymerization, a mechanism of action relevant to the development of anticancer agents. nih.gov These studies reveal that the nature and position of substituents on the aromatic rings are critical determinants of cytotoxic activity. nih.gov

The synthesis of these aryl-substituted scaffolds often involves multi-step reaction sequences. nih.govnih.gov A common approach involves the reaction of an appropriate aryl aldehyde or ketone with a source of the prop-2-en-1-amine unit, followed by further modifications. nih.gov The development of cascade reactions and one-pot procedures is an active area of research, aiming to improve the efficiency and scalability of these synthetic routes. nih.gov The exploration of these compounds as ligands for various biological targets, such as G-protein coupled receptors or enzymes, continues to be a fruitful area of drug discovery. nih.govmdpi.com

Table 2: Examples of Research on Structurally Related Aryl-Substituted Propene Derivatives

| Compound Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| (Z)-1-Aryl-3-arylamino-2-propen-1-ones | Tubulin polymerization stimulation, induction of apoptosis. | Anticancer agents. | nih.gov |

| Aryl-substituted 2-aminopyridines | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | Anti-Alzheimer's agents. | nih.gov |

Contextualization of 1-(2-Fluorophenyl)prop-2-EN-1-amine within Contemporary Fluorine Chemistry

The synthesis and study of this compound falls squarely within the domain of contemporary fluorine chemistry, a field that has seen explosive growth and innovation. Historically, the introduction of fluorine into organic molecules often required harsh reagents and conditions. cas.cndovepress.com However, modern research has ushered in an era of "green" fluorine chemistry, emphasizing the use of safer, more environmentally benign reagents and milder reaction conditions. cas.cndovepress.comresearchgate.net

The synthesis of a molecule like this compound could potentially be achieved through several advanced catalytic methods. Palladium-catalyzed allylic C-H fluorination, for example, allows for the direct introduction of a fluorine atom into an allylic position under mild conditions. dovepress.comresearchgate.net Other methods involve the use of novel nucleophilic fluoride (B91410) sources in transition-metal-catalyzed reactions to form the critical C-F bond with high selectivity. acs.orgacs.org The development of these methods is crucial for accessing novel fluorinated molecules that were previously difficult to synthesize. dovepress.com

Furthermore, the use of fluorinated building blocks in positron emission tomography (PET) imaging is a significant application. cas.cnnih.gov The incorporation of the fluorine-18 (B77423) isotope ([¹⁸F]) into molecules allows for non-invasive imaging and the study of biological processes in real-time. The development of efficient methods for [¹⁸F]-fluorination is a key goal in radiopharmaceutical chemistry. cas.cnnih.gov A compound like [¹⁸F]-1-(2-Fluorophenyl)prop-2-en-1-amine could, therefore, be a candidate for development as a PET tracer, provided it shows affinity for a specific biological target.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

1-(2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2 |

InChI Key |

VFYHHKFZUSKDRD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 2 Fluorophenyl Prop 2 En 1 Amine and Its Derivatives

Catalytic Approaches to C-C and C-N Bond Formation

Catalytic methods offer efficient and selective pathways for constructing the carbon-carbon and carbon-nitrogen bonds essential for synthesizing complex amines.

Amine-Directed Arylation Strategies (e.g., Mizoroki-Heck reactions for Allylamines)

The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling aryl or vinyl halides with alkenes. chem-station.commdpi.com Traditionally, the presence of free amines in these reactions has been problematic due to potential side reactions. rsc.orgrsc.org However, recent advancements have enabled the direct arylation of unprotected allylamines.

A palladium-catalyzed selective monoarylation of free allylamines using aryl iodides has been developed. rsc.org This method is versatile, accommodating primary, secondary, and tertiary amines, and is scalable. rsc.orgrsc.org The use of carbon dioxide as a transient protecting group for the amine has been explored to achieve selective γ-arylation of allylamines, although challenges with stereoselectivity can arise from competing reaction pathways. digitellinc.com Cinnamylamines, which are structurally related to 1-(2-Fluorophenyl)prop-2-en-1-amine, are important motifs in natural products and pharmaceuticals, highlighting the significance of these synthetic developments. digitellinc.com

Table 1: Scope of Amine-Directed Mizoroki-Heck Arylation

| Amine Type | Aryl Halide | Catalyst System | Selectivity | Reference |

| Primary Allylamine (B125299) | Aryl Iodide | Pd(OAc)2/AgOAc | Monoarylation | rsc.org |

| Secondary Allylamine | Aryl Iodide | Pd(OAc)2/AgOAc | Monoarylation | rsc.org |

| Tertiary Allylamine | Aryl Iodide | Pd(OAc)2/AgOAc | Monoarylation | rsc.org |

| Allylamine | Aryl Diazonium Salt | Pd(OAc)2 | β-arylation | mdpi.com |

Photoredox Catalysis in Fluorinated Amine and Related System Construction

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for synthesizing fluorinated compounds. mdpi.comresearchgate.net This methodology allows for the generation of radical intermediates under gentle conditions, enabling unique bond formations. nih.govresearchgate.net

One notable application is the carbofluorination of dehydroalanine (B155165) derivatives. nih.gov In this process, an alkyl radical, generated via photoredox catalysis, adds to the dehydroalanine, and the resulting radical is then trapped with a fluorine source like Selectfluor. nih.gov This metal-free method provides access to a variety of α-fluoro-α-amino acids. nih.gov Another strategy involves the use of photoredox catalysis to mediate the fluorination of alkoxyamines, providing a route to aliphatic fluorides that are often difficult to access through traditional nucleophilic substitution. acs.org These approaches highlight the potential of photoredox catalysis in constructing complex fluorinated amine structures. acs.orgnih.gov

Transition Metal-Catalyzed Transformations for Alkenyl and Alkynyl Amines

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing diverse methods for the synthesis of aliphatic amines. acs.orgresearchgate.net These reactions often involve the direct functionalization of C-H bonds or the addition of amines to unsaturated systems. mdpi.com

For instance, palladium-catalyzed intramolecular cyclization of alkenyl tosylamides can produce unsaturated heterocycles. acs.org Rhodium-catalyzed hydroamination of alkenes offers a direct route to amines. acs.org Furthermore, bimetallic Pd/Cu catalytic systems have been employed for the direct alkenylation of azoles with alkenyl halides, yielding 2-vinyl-substituted azoles. mdpi.com These methods underscore the versatility of transition metals in forging C-N and C-C bonds in the synthesis of complex amine architectures. nih.govacs.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of single enantiomers of chiral amines is crucial in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities.

Diastereoselective and Enantioselective Reduction Methodologies

A key strategy for accessing chiral β-fluoroamines is the diastereoselective reduction of α-fluoroimines. acs.orgnih.gov A highly effective method utilizes trichlorosilane (B8805176) as the reducing agent, which is activated by the fluorine and nitrogen atoms of the imine, leading to excellent diastereoselectivity. acs.orgnih.gov This approach provides a reliable route to β-fluorinated amines with high yields and stereocontrol. acs.org

Enzyme-catalyzed reductions also offer a powerful tool for asymmetric synthesis. Imine reductases (IREDs) can catalyze the enantioselective reduction of imines to produce chiral amines. ugent.bewhiterose.ac.uk Reductive aminases (RedAms) from fungal sources have been successfully applied to the reductive amination of α-fluoroacetophenones, yielding β-fluoro primary and secondary amines with high conversion and enantiomeric excess. whiterose.ac.uk

Table 2: Comparison of Reduction Methodologies for Fluorinated Imines/Ketones

| Substrate | Method | Reducing Agent/Catalyst | Diastereoselectivity/Enantioselectivity | Reference |

| α-Fluoroimine | Chemical Reduction | Trichlorosilane | >100:1 dr | acs.orgnih.gov |

| α-Fluoroacetophenone | Biocatalytic Reduction | Fungal Reductive Aminase (RedAm) | 85-99% ee | whiterose.ac.uk |

| Trifluoromethyl Imine | Biocatalytic Reduction | Imine Reductase (IRED) | High enantioselectivity | ugent.be |

| β-Ketoester | Catalytic Fluorination/Reduction | Chiral Palladium Complex / PhMe2SiH | >95/5 dr | acs.org |

Application of Chiral Auxiliaries and Organocatalysts in Fluorinated Amine Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry during synthesis. researchgate.net Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for the diastereoselective alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr Sulfinyl chiral auxiliaries have also proven effective in the asymmetric synthesis of fluorinated amines and amino acids through diastereoselective additions to fluorinated imines. bioorganica.com.uanih.gov These auxiliaries can often be recovered and reused, adding to the efficiency of the synthesis. cyu.fr

Organocatalysis provides a metal-free approach to asymmetric synthesis. nih.gov For example, chiral secondary amines, like those derived from proline, can catalyze the enantioselective α-fluorination of aldehydes and ketones. researchgate.netnih.gov The resulting α-fluoro carbonyl compounds can then be converted to the desired chiral fluorinated amines. researchgate.net Thiourea-based organocatalysts have been used in Mannich-type reactions to produce trifluoromethylated amino esters with good enantioselectivity. nih.gov These methods represent a significant advancement in the enantioselective synthesis of fluorinated molecules. acs.orgnih.gov

Multi-Component Reactions and Tandem Sequences for Analogous Structures

The development of multi-component reactions (MCRs) and tandem (or domino) sequences represents a significant advancement in synthetic efficiency. nih.govresearchgate.net These processes combine multiple reaction steps in a single pot, minimizing waste, saving time, and often allowing for the construction of complex molecules from simple starting materials. nih.govacs.org While direct MCRs for this compound are not extensively documented, analogous strategies for structurally similar allylic amines provide a clear blueprint for potential synthetic routes. A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides, for instance, offers a practical and modular approach to building diverse and complex allylic amines in one step. rsc.org

Domino Amination and Conjugate Addition Reactions

Domino reactions that incorporate amination and conjugate addition steps are powerful tools for synthesizing functionalized amine derivatives. A notable strategy involves a domino conjugate addition followed by a polar Truce–Smiles rearrangement. acs.orgnih.gov This process, initiated by the addition of a nucleophile to a sulfonyl acrylimide, can generate highly functionalized α,β-difunctionalized amides. acs.org By selecting appropriate nitrogen-based nucleophiles, this methodology could be adapted to form amine structures.

Another relevant approach is the three-component domino reaction involving arylglyoxals, enaminones, and aromatic amines, which proceeds via an intermolecular allylic amination to form fused pyrrole (B145914) systems. acs.orgnih.gov This highlights the potential for domino sequences to achieve direct C(sp³)–N bond formation in a one-pot operation. nih.gov These reactions are often characterized by their speed and operational simplicity. acs.org

| Reaction Type | Key Reactants | Noteworthy Features | Potential Application for Analogous Structures |

| Domino Conjugate Addition-Aryl Migration | Sulfonyl acrylimides, Carbon/Heteroatom Nucleophiles | Forms β-substituted α-aryl amides; driven by SO₂ release. acs.orgnih.gov | Use of an amine-based nucleophile could lead to β-amino amide structures. |

| Three-Component Domino [3+2] Heterocyclization | Arylglyoxal monohydrates, N-substituted enaminones, Aromatic amines | Rapid, one-pot synthesis of fused pyrroles via intermolecular allylic amination. acs.orgnih.gov | Adaptation of substrates could yield functionalized allylic amines instead of heterocycles. |

| Nickel-Catalyzed Multicomponent Coupling | Alkenes, Aldehydes, Amides | Combines nickel and Lewis acid catalysis for direct synthesis of complex allylic amines. nih.govrsc.org | Direct coupling of 2-fluorobenzaldehyde, an appropriate alkene, and an amine source. |

Aza-Claisen Rearrangements and Cycloaddition Pathways

The aza-Claisen rearrangement is a powerful pericyclic reaction for the stereoselective synthesis of γ,δ-unsaturated amines and amides from N-allyl enamines or amides. tcichemicals.comtcichemicals.com This tcichemicals.comtcichemicals.com-sigmatropic rearrangement is a reliable method for generating allylic amines with excellent control over stereochemistry. nih.gov While the reaction can require high temperatures, the use of Lewis acids or the formation of an amide enolate can facilitate the process under milder conditions. tcichemicals.comtcichemicals.com

Catalytic asymmetric versions of the aza-Claisen rearrangement have been developed, providing access to unprotected secondary allylic amines with high enantioselectivity. organic-chemistry.org For example, a highly active bispalladacycle catalyst has been shown to be effective for the rearrangement of Z-configured allylic trifluoroacetimidates, yielding nearly enantiopure protected allylic amines in excellent yields. nih.gov This method is particularly valuable as it works efficiently with Z-configured olefins, which are readily prepared. nih.gov

Cycloaddition reactions offer another pathway to complex amine structures. For instance, a one-pot, double intramolecular 1,3-dipolar cycloaddition using a fluorous aminoester and an O-allyl salicylaldehyde (B1680747) has been shown to produce complex polycyclic systems stereoselectively. nih.gov While leading to more complex fused rings, the principles of [3+2] cycloadditions could be harnessed to construct precursors for the target amine.

| Pathway | Catalyst/Conditions | Substrates | Products & Selectivity |

| Catalytic Asymmetric Aza-Claisen Rearrangement | C₂-symmetric planar chiral bispalladacycle complex nih.gov | Z-configured allylic trifluoroacetimidates nih.gov | Enantiopure protected allylic amines (ee ≥96%). nih.gov |

| Lewis Acid-Mediated Aza-Claisen Rearrangement | Lewis acids (e.g., TiCl₄) tcichemicals.com | N-Allyl amides tcichemicals.com | γ,δ-Unsaturated amides, proceeds at lower temperatures. tcichemicals.comtcichemicals.com |

| [3+2] Cycloaddition | Microwave heating nih.gov | Fluorous aminoesters, O-allyl salicylaldehydes nih.gov | Stereoselective polycyclic ring systems. nih.gov |

Exploration of Precursor Synthesis and Functional Group Interconversions Towards this compound

A logical precursor is the corresponding ketone, 1-(2-fluorophenyl)prop-2-en-1-one. This ketone could potentially be synthesized via methods analogous to those used for similar structures, such as the reaction of a propiophenone (B1677668) derivative with dimethylamine (B145610) hydrochloride and paraformaldehyde. prepchem.com Once obtained, the ketone can be converted to the target amine through reductive amination. This process involves the formation of an imine intermediate by reacting the ketone with an amine source (like ammonia), followed by reduction. imperial.ac.uk

Alternatively, the synthesis can proceed through an alcohol intermediate, 1-(2-fluorophenyl)prop-2-en-1-ol. This allylic alcohol can be converted to the amine through several methods. One common approach is the Mitsunobu reaction, which can convert the alcohol to an azide (B81097), followed by reduction to the primary amine. ub.edu Another method involves converting the alcohol to a good leaving group, such as a tosylate or halide, which can then be displaced by an amine or an azide anion followed by reduction. vanderbilt.edu The Gabriel synthesis, using potassium phthalimide, is a classic method for converting alkyl halides to primary amines. ub.edu

| Precursor | Target Functional Group | Reagents/Reaction | Key Features |

| 1-(2-Fluorophenyl)prop-2-en-1-one | Primary Amine | 1. NH₃2. Reducing agent (e.g., NaBH₃CN) | Reductive Amination: A direct conversion of a ketone to an amine. imperial.ac.uk |

| 1-(2-Fluorophenyl)prop-2-en-1-ol | Primary Amine | 1. Ph₃P, DEAD, HN₃ (or DPPA)2. Reduction (e.g., H₂, Pd/C) | Mitsunobu Reaction followed by azide reduction; typically proceeds with inversion of stereochemistry. ub.edu |

| 1-(2-Fluorophenyl)prop-2-en-1-ol | Primary Amine | 1. TsCl, Pyridine2. NaN₃3. Reduction (e.g., LiAlH₄) | Conversion to tosylate, Sₙ2 displacement with azide, and reduction. vanderbilt.edu |

| Alkyl Halide (from alcohol) | Primary Amine | 1. Potassium Phthalimide2. Hydrazine | Gabriel Synthesis: A robust method for forming primary amines from halides. ub.edu |

Advanced Chemical Reactivity and Mechanistic Investigations of 1 2 Fluorophenyl Prop 2 En 1 Amine

Mechanistic Pathways of Electrophilic and Nucleophilic Reactions of the Amine Functionality

The amine group in 1-(2-fluorophenyl)prop-2-en-1-amine is a key center for both nucleophilic and electrophilic reactions. Its reactivity is governed by the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org

As a nucleophile, the amine can attack electron-deficient centers. chemguide.co.uklibretexts.org This is exemplified by its reactions with alkyl halides, which can proceed through a series of nucleophilic substitution reactions to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com The reaction with acyl chlorides is typically vigorous, yielding N-substituted amides. chemguide.co.uklibretexts.org Similarly, reactions with acid anhydrides, though generally slower and requiring heat, also produce N-substituted amides. libretexts.org The nucleophilicity of amines is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com

The aromatic ring, influenced by the fluorine substituent, also participates in electrophilic aromatic substitution (EAS) reactions. These reactions typically proceed via a two-step mechanism involving the initial attack of an electrophile by the aromatic ring's π-electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comnih.govresearchgate.net The fluorine atom, being an electron-withdrawing group, generally deactivates the ring towards EAS, but directs incoming electrophiles to the ortho and para positions.

Detailed Studies of Reactions Involving the Prop-2-ene Unsaturation

The prop-2-ene group, also known as an allyl group, provides another site of reactivity within the molecule. matrix-fine-chemicals.commolport.comyoutube.com This unsaturation allows for a variety of addition reactions. For instance, the carbon-carbon double bond can act as a nucleophile and react with electrophiles.

One notable reaction is hydrosilylation, where a silicon-hydrogen bond adds across the double bond. This reaction can be catalyzed by transition metals like platinum, leading to the formation of allylic silanes. qub.ac.uk The regioselectivity of such reactions is a critical aspect, with studies focusing on controlling which isomer is preferentially formed. qub.ac.uk

Intramolecular Cyclizations and Rearrangements Initiated by the Amine or Alkene Moiety

The presence of both an amine and an alkene moiety in close proximity allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions can be initiated by either the nucleophilic amine attacking an electrophilic center within the same molecule or by the alkene participating in a cyclization cascade.

For instance, intramolecular aminolysis can occur where the amine attacks a suitable electrophilic site, leading to ring closure. mdpi.com The efficiency and outcome of such cyclizations are often dependent on the stereoelectronics and the nature of the functional groups involved. mdpi.com Studies have shown that the cyclization of N-substituted β-alanines, formed from the reaction of fluorophenylamines with acrylic acids, can lead to dihydropyrimidinone and pyrrolidinone derivatives. researchgate.net Furthermore, the ring-opening cyclization of certain substrates with primary amines can be an efficient route to synthesize substituted pyrroles. organic-chemistry.org In some cases, these cyclization reactions can be highly selective, as seen in the synthesis of quinolines and 1-azadienes from propargylamines. mdpi.com

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. In the reactions of this compound, various intermediates and transition states have been investigated.

In electrophilic aromatic substitution reactions, the formation of a carbocation intermediate, often referred to as a σ-complex or Wheland intermediate, is a key step. masterorganicchemistry.comnih.gov The stability of this intermediate influences the reaction rate and the orientation of substitution.

In reactions involving the allyl group, such as the nickel-catalyzed allylation of imines with allylic alcohols, a bis(π-allyl)nickel(II) intermediate is proposed to be a crucial species. acs.org Mechanistic studies suggest this intermediate exhibits nucleophilic reactivity. acs.org

For intramolecular cyclizations, the transition state geometry plays a critical role in determining the stereochemical outcome of the product. For example, in the fluorination of chiral enamides, the stereoselectivity is explained by a proposed mechanistic model where the chiral auxiliary dictates the facial approach of the fluorine atom. nih.gov

Strategic Derivatization for Enhanced Synthetic Utility and Analytical Applications

Development of Novel Analytical Derivatization Reagents and Techniques for Amines

The analysis of amines, particularly at low concentrations, often requires derivatization to enhance their detection by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Derivatization can improve volatility, thermal stability, and detector response. libretexts.org

Common derivatization methods for amines include acylation, carbamate (B1207046) formation, and silylation. researchgate.net A wide array of reagents have been developed for this purpose.

Interactive Table: Common Derivatizing Agents for Amines

| Reagent Class | Example Reagent | Target Functionality | Detection Method | Reference |

| Chloroformates | 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary and secondary amines | HPLC-UV/Fluorescence | researchgate.netlibretexts.org |

| Diazoles | 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Primary and secondary amines | HPLC-Fluorescence | researchgate.net |

| Sulfonyl Chlorides | Dansyl chloride (DNS-Cl) | Primary and secondary amines, phenols | HPLC-UV/Fluorescence | researchgate.netlibretexts.orgnih.gov |

| Aldehydes | o-Phthalaldehyde (OPA) | Primary amines (in presence of a thiol) | HPLC-Fluorescence | researchgate.netlibretexts.orgnih.gov |

| Isothiocyanates | Phenyl isothiocyanate | Primary and secondary amines | HPLC-UV | greyhoundchrom.com |

Novel techniques aim to improve sensitivity and expand the scope of metabolomic analysis. nih.gov For instance, two-step derivatization strategies have been developed to tag multiple functional groups, including amines, hydroxyls, and carboxylates, in a single analytical run. nih.gov The use of isotope-coded derivatization reagents coupled with mass spectrometry allows for sensitive quantification of amine submetabolomes. acs.org

Regioselective and Stereoselective Functionalization Studies

The ability to control the region and three-dimensional orientation of a newly introduced functional group is a cornerstone of modern synthetic chemistry. masterorganicchemistry.com For a molecule like this compound, with multiple reactive sites, regioselective and stereoselective functionalization is of paramount importance.

Regioselectivity refers to the preferential reaction at one site over another. For example, in the hydrosilylation of allylic amines, the choice of catalyst and ligands can direct the addition of the hydrosilane to a specific carbon of the double bond. qub.ac.uk Similarly, selenium-π-acid catalysis has been explored for the regiocontrolled functionalization of internal alkenes. nih.gov

Stereoselectivity involves the preferential formation of one stereoisomer over another. Rhodium-catalyzed allylic amination is an example of a reaction that can proceed with high enantiospecificity, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org The development of stereoselective methods for the synthesis of α-fluoro-imides from chiral enamides highlights the ability to control the formation of a specific enantiomer. nih.gov Nickel-catalyzed allylation reactions have also been shown to proceed with high levels of diastereoselectivity. acs.org

In Depth Theoretical and Computational Chemistry Studies of 1 2 Fluorophenyl Prop 2 En 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Conformational Preferences

The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences the conformational landscape of the molecule. nih.gov This substitution introduces steric and electronic effects that dictate the preferred spatial orientation of the phenyl and prop-2-en-1-amine groups. Computational studies, such as those employing Density Functional Theory (DFT), indicate that the rotation around the C-N bond is subject to a notable energy barrier due to the ortho-fluoro group. nih.gov This can lead to the existence of distinct, stable conformers.

The conformational preferences of similar fluorinated compounds have been shown to affect their reactivity. For instance, in α-fluoroketones, the preference for certain conformations can make them less reactive than their chloro and bromo counterparts because the optimal orbital overlap for a reaction is not favored in the most stable conformer. nih.govnih.gov It is plausible that similar effects are at play in 1-(2-Fluorophenyl)prop-2-en-1-amine, where the fluorine atom's influence on conformation could modulate the accessibility of the amine group for chemical reactions. Studies on related fluorinated molecules have shown that the most energetically favorable conformations often arise from a balance of steric repulsion and stabilizing electronic interactions. nih.gov

Through-space spin-spin coupling, observed in Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for determining the conformation of molecules, especially those containing fluorine. researchgate.netresearchgate.net This phenomenon occurs when the orbitals of non-bonded atoms, such as a proton or carbon and a fluorine atom, overlap in space, leading to a measurable coupling constant. The magnitude of this coupling is highly sensitive to the distance and geometric arrangement between the interacting nuclei. researchgate.netresearchgate.net

In the context of this compound, the analysis of ¹H-¹⁹F and ¹³C-¹⁹F through-space couplings can provide definitive evidence for the preferred conformations. nih.govnih.gov For example, a significant coupling between the ortho-fluorine and protons on the prop-2-en-1-amine side chain would indicate a conformation where these groups are in close proximity. This technique has been successfully applied to other fluorinated compounds to elucidate their three-dimensional structures in solution. nih.goviaea.orgcolab.ws The presence and magnitude of these couplings can be correlated with internuclear distances, offering a precise picture of the molecular geometry. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are computational tools that provide insight into the electronic aspects of a molecule's reactivity.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species. wikipedia.orgimperial.ac.uk For this compound, the HOMO is likely to be located on the electron-rich regions, such as the amine group and the phenyl ring, indicating its nucleophilic character. The LUMO, conversely, would indicate the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

MEP mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.descienceopen.com For this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the nitrogen atom of the amine group and the fluorine atom, indicating these as sites for electrophilic attack. researchgate.netresearchgate.net Positive potential regions (typically colored blue) would be expected around the hydrogen atoms, particularly the amine hydrogens, suggesting their susceptibility to interaction with nucleophiles. researchgate.net

Table 1: Illustrative FMO Data

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.

Prediction of Chemical Reactivity and Selectivity via Density Functional Theory (DFT) Descriptors

DFT provides a powerful framework for quantifying the reactivity of molecules through various descriptors. frontiersin.orgresearchgate.net These descriptors offer a more nuanced understanding of chemical behavior than simple orbital analysis.

Conceptual DFT (CDFT) introduces a range of descriptors that rationalize and predict chemical reactivity. frontiersin.orgnih.govappleacademicpress.comnih.gov These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. nih.gov A larger HOMO-LUMO gap generally corresponds to greater hardness. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov

By calculating these descriptors for this compound, one can predict its reactivity patterns. For instance, the Fukui functions would pinpoint which atoms are most likely to participate in different types of reactions. scielo.org.mx

Table 2: Hypothetical CDFT Reactivity Descriptors

| Descriptor | Value (arbitrary units) |

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 1.86 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org Calculating the BDE for various bonds in this compound, such as the C-N bond or the N-H bonds, can provide insights into its thermal stability and potential reaction pathways. For example, a lower BDE for a particular bond suggests it is more likely to break during a reaction. The BDEs of N-H and α(C-H) bonds in aliphatic amines have been extensively studied and are known to be influenced by the substitution pattern on the amine and the α-carbon. researchgate.netnih.gov

Reaction energy profiling involves calculating the energy changes that occur as a reaction proceeds from reactants to products through a transition state. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism and kinetics. For this compound, one could model its reaction with an electrophile, for instance, to understand the regioselectivity and stereoselectivity of the process.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules. The NCI analysis, based on the electron density (ρ) and its derivatives, is a powerful tool for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. The Reduced Density Gradient (RDG), a dimensionless quantity derived from the electron density and its first derivative, is central to this analysis.

The RDG is plotted against the electron density, which allows for the identification of different interaction types. Regions of non-covalent interactions are typically characterized by low electron density and low RDG values. By coloring the RDG isosurfaces according to the sign of the second eigenvalue (λ₂) of the electron density Hessian, the nature of these interactions can be distinguished:

Strong attractive interactions (e.g., hydrogen bonds) are represented by blue-colored surfaces.

Weak van der Waals interactions are indicated by green-colored surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown in red.

For a molecule like this compound, an NCI/RDG analysis would be expected to reveal several key interactions. These would likely include intramolecular hydrogen bonding between the amine group and the fluorine atom, as well as various van der Waals interactions. In a condensed phase or within a biological receptor, intermolecular interactions would also be clearly delineated.

Illustrative Data for Structurally Related Compounds:

To provide a tangible example of the data generated from such an analysis, the table below summarizes findings for various non-covalent interactions observed in a study of adamantane-1,3,4-thiadiazole hybrid derivatives, which also feature amine and fluorophenyl groups. nih.gov This data illustrates the type of quantitative information that can be obtained through methods like Quantum Theory of Atoms in Molecules (QTAIM).

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| N–H···N Hydrogen Bond | 0.025 | 0.085 |

| C–H···N Interaction | 0.012 | 0.042 |

| C–H···F Interaction | 0.009 | 0.035 |

| C–H···π Interaction | 0.007 | 0.028 |

This table presents representative data for analogous functional groups from published research and is for illustrative purposes only, as specific data for this compound is not available.

Computational Exploration of Intermolecular Interactions and Binding Mechanisms (e.g., Molecular Docking for Enzyme Active Sites in a purely mechanistic context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. This method is instrumental in drug design and for understanding the binding mechanisms of ligands to their receptors at a molecular level. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity.

For this compound, molecular docking studies could be employed to investigate its potential interactions with various enzyme active sites. The 2-fluorophenyl group, the amine group, and the allyl group could all participate in different types of interactions, including:

Hydrogen bonding: The amine group can act as a hydrogen bond donor.

Halogen bonding: The fluorine atom can participate in halogen bonds.

Hydrophobic interactions: The phenyl ring and the allyl group can engage in hydrophobic interactions with nonpolar residues in the active site.

π-π stacking: The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of a docking study are typically presented as a binding score (e.g., in kcal/mol) and a visual representation of the ligand-protein complex, highlighting the key interactions.

Illustrative Docking Data for Related Compounds:

While specific docking studies for this compound were not found, the following table presents docking scores for a series of 1,2-dihydropyridine derivatives with the PIM-1 kinase enzyme, which is a common target in cancer research. nih.gov This illustrates the kind of data generated in a typical molecular docking study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 1 | -10.5 | LYS67, GLU121, VAL52 |

| Compound 2 | -11.2 | LYS67, LEU120, ASP128 |

| Compound 6 | -11.8 | LYS67, GLU121, PHE124 |

| Reference Ligand | -12.1 | LYS67, GLU121, LEU120 |

This table is for illustrative purposes, showing representative data from a published study on different compounds to demonstrate the output of a molecular docking analysis. nih.gov It does not represent data for this compound.

Advanced Spectroscopic and Crystallographic Elucidation of 1 2 Fluorophenyl Prop 2 En 1 Amine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(2-Fluorophenyl)prop-2-en-1-amine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the compound's stereochemistry and conformational dynamics.

2D NMR experiments are crucial for establishing the bonding framework by correlating different nuclei through chemical bonds. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. youtube.com For this compound, COSY spectra would reveal correlations between the vinyl protons of the prop-2-en-1-amine moiety and the proton on the chiral center. It would also show couplings between adjacent protons on the 2-fluorophenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbon atoms (¹J C-H coupling). columbia.edu This technique allows for the direct assignment of each carbon atom in the molecule that bears a proton, such as the CH and CH₂ groups of the allyl moiety and the CH groups of the aromatic ring.

The following table summarizes the expected 2D NMR correlations for the complete structural assignment of this compound.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| NH₂ | CH-amine | - | CH-amine, C-ipso |

| CH-amine | NH₂, CH=CH₂ | C-amine | C-ipso, C-ortho, CH=CH₂ |

| CH=CH₂ | CH-amine, CH=CH₂ | C-vinyl (CH) | C-amine, C-vinyl (CH₂) |

| CH=CH₂ | CH=CH₂ | C-vinyl (CH₂) | C-amine, C-vinyl (CH) |

| Aromatic Protons | Adjacent Aromatic Protons | Aromatic Carbons | Other Aromatic Carbons, C-amine |

The presence of a fluorine atom provides a unique and highly sensitive probe for structural and conformational analysis via ¹⁹F NMR spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and its chemical shift is extremely sensitive to the local electronic environment. nih.gov

In this compound, the ¹⁹F chemical shift can provide valuable information on:

Conformational Changes: Rotation around the single bond connecting the phenyl ring to the chiral carbon can alter the spatial proximity of the fluorine atom to other parts of the molecule. These changes in the local environment, influenced by factors like solvent or temperature, would be reflected in a change in the ¹⁹F chemical shift. nih.gov

Intermolecular Interactions: Hydrogen bonding or other interactions involving the fluorine atom or nearby functional groups can perturb the electronic environment, leading to observable shifts in the ¹⁹F NMR spectrum.

This sensitivity makes ¹⁹F NMR a powerful tool for studying dynamic processes and subtle structural perturbations that might be less apparent in ¹H or ¹³C NMR spectra. ed.ac.ukcopernicus.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. photothermal.com These two techniques are often complementary. IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. photothermal.com

For this compound, key functional groups and their expected vibrational frequencies include:

N-H vibrations: The primary amine group will exhibit N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, as well as N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹.

C=C vibrations: The alkene double bond of the allyl group will show a characteristic stretching vibration around 1640-1680 cm⁻¹. The aromatic ring will have C=C stretching modes in the 1450-1600 cm⁻¹ range.

C-H vibrations: Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while aliphatic and vinylic C-H stretches also appear in this region.

C-F vibration: A strong C-F stretching band is expected in the 1000-1400 cm⁻¹ region.

The presence of different conformers or rotamers can sometimes be detected as distinct peaks or shoulders in the vibrational spectra, particularly in high-resolution or low-temperature measurements. aps.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | Medium |

| -NH₂ (Amine) | N-H Bend | 1590 - 1650 | Medium |

| C=C (Alkene) | C=C Stretch | 1640 - 1680 | Medium-Weak |

| C=C (Aromatic) | C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H (Aromatic/Vinylic) | C-H Stretch | 3000 - 3100 | Medium |

| C-F (Aryl Fluoride) | C-F Stretch | 1100 - 1400 | Strong |

Mass Spectrometry (MS/HRMS) for Precise Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₉H₁₀FN), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. wvu.edu By inducing fragmentation of the protonated molecular ion [M+H]⁺, a characteristic pattern of product ions is generated, which provides structural information. mdpi.commdpi.com A plausible fragmentation pathway for this compound would likely involve key bond cleavages:

Benzylic Cleavage: The bond between the chiral carbon and the phenyl ring is prone to cleavage, leading to the formation of a stable fluorotropylium cation or related fragments.

Loss of Ammonia: Elimination of the amine group as ammonia (NH₃) is a common pathway for primary amines.

Allyl Group Fragmentation: Cleavage or rearrangement involving the prop-2-en-1-yl moiety can lead to the loss of neutral molecules like propene.

| Proposed Fragment | Formula | Description of Loss | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₁FN⁺ | Protonated Molecular Ion | 152.0870 |

| [M-NH₂]⁺ | C₉H₉F⁺ | Loss of the amino radical | 136.0688 |

| [M-C₃H₅]⁺ | C₆H₆FN⁺ | Loss of the allyl radical | 111.0484 |

| [C₇H₆F]⁺ | C₇H₆F⁺ | Fluorotropylium ion after rearrangement | 109.0454 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the crystal lattice. eurjchem.com

An SC-XRD analysis of this compound would yield a detailed structural model, confirming the ortho position of the fluorine atom on the phenyl ring and the connectivity of the prop-2-en-1-amine substituent. It would also reveal the relative orientation of the phenyl ring and the side chain.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the primary amine group is a potent hydrogen bond donor (N-H). This group can form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen of another amine group (N-H···N) or potentially the fluorine atom (N-H···F). nih.govmdpi.com

For this compound, the Hirshfeld analysis is expected to show significant contributions from:

H···H contacts: Typically the most abundant, representing van der Waals interactions. researchgate.net

H···F/F···H contacts: Indicative of hydrogen bonding or dipole-dipole interactions involving the fluorine atom. iucr.org

H···N/N···H contacts: Corresponding to the primary N-H···N hydrogen bonds that often dictate the packing motif.

C···H/H···C contacts: Representing weaker C-H···π interactions between the allyl or phenyl C-H groups and the aromatic ring of an adjacent molecule.

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | General van der Waals forces | High |

| H···F/F···H | Interactions involving the fluorine atom | Significant |

| H···N/N···H | Hydrogen bonding from the amine group | Significant |

| C···H/H···C | Weak C-H···π or van der Waals forces | Moderate |

| C···C | π-π stacking interactions between phenyl rings | Possible but may be minor |

Strategic Role of 1 2 Fluorophenyl Prop 2 En 1 Amine As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Advanced Heterocyclic Systems (e.g., Quinolones, Alkaloid Scaffolds)

The structural framework of 1-(2-fluorophenyl)prop-2-en-1-amine, featuring an amine linked to a phenyl ring via a three-carbon chain, is a key synthon for the construction of various heterocyclic systems. The presence of the 2-fluorophenyl group can influence the reactivity and potential biological activity of the resulting heterocycles.

Quinolone Synthesis: Quinolones are a major class of synthetic antibacterial agents. researchgate.net The synthesis of quinolone derivatives often involves the cyclization of precursors containing an aniline or arylamine fragment. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided search results, the fundamental structure of an arylamine is present. The allylic amine could potentially undergo isomerization and subsequent cyclization reactions to form a quinolone core. For instance, palladium-catalyzed oxidative annulation of acrylamide with arynes is a known method for quinolone synthesis. researchgate.net The reactivity of the allyl group in this compound could be harnessed in similar transition-metal-catalyzed cyclization strategies.

Alkaloid Scaffolds: Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. whiterose.ac.ukrsc.org Many synthetic strategies for alkaloids rely on the construction of nitrogen-containing heterocyclic scaffolds. The development of new methods for alkaloid synthesis is an active area of research. nih.gov The this compound structure could serve as a precursor to various alkaloid frameworks through intramolecular cyclization reactions. For example, the intramolecular cyclization of N-allyl propiolamides is a known route to functionalized γ-lactams, which are common motifs in natural products. scispace.com

| Heterocyclic System | Potential Synthetic Route Involving this compound Moiety | Key Reaction Type |

| Quinolones | Isomerization of the allyl group followed by intramolecular cyclization. | Transition-metal-catalyzed annulation |

| Alkaloid Scaffolds | Intramolecular cyclization reactions, potentially after N-acylation or other modifications. | Cyclization, Annulation |

Chiral Pool Component for Accessing Enantiopure Compounds

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug molecule can have vastly different biological activities. The synthesis of enantiomerically pure compounds is, therefore, of paramount importance. This compound is a chiral molecule, and its resolution into individual enantiomers or its use in asymmetric synthesis would provide access to enantiopure building blocks.

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a common practice in organic chemistry. nih.gov For amines, this is often achieved by forming diastereomeric salts with a chiral acid, followed by separation and subsequent removal of the resolving agent. nih.gov Alternatively, enzymatic resolution offers a powerful method for obtaining enantiomerically pure compounds. nih.govmdpi.comnih.gov For instance, hydrolase-catalyzed kinetic resolution has been successfully applied to fluorinated arylcarboxylic acids. mdpi.com Similar enzymatic approaches could potentially be developed for the resolution of racemic this compound.

Asymmetric synthesis, which directly produces a single enantiomer, is another important strategy. acs.org The asymmetric hydrogenation of imines and enamines is a well-established method for the synthesis of chiral amines. acs.org While a specific asymmetric synthesis for this compound has not been identified in the search results, the principles of asymmetric catalysis could be applied to its synthesis. nih.govresearchgate.net

| Method for Accessing Enantiopure Compounds | Applicability to this compound | Key Principles |

| Chiral Resolution | Formation of diastereomeric salts with chiral acids and separation by crystallization. | Differential solubility of diastereomers |

| Enzymatic Resolution | Kinetic resolution using enzymes such as lipases or hydrolases. | Enantioselective enzymatic reaction |

| Asymmetric Synthesis | Asymmetric hydrogenation of a corresponding prochiral imine or enamine. | Chiral catalysts inducing stereoselectivity |

Synthons for the Development of Chemical Probes in Mechanistic Chemical Biology Studies

Chemical probes, particularly fluorescent probes, are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. caymanchem.com The synthesis of such probes often involves the conjugation of a fluorophore to a molecule that can interact with a specific biological target. The primary amine group of this compound makes it an ideal candidate for derivatization into a chemical probe.

Amine-reactive fluorescent dyes, such as those based on cyanine, fluorescein, and rhodamine, are widely used to label molecules containing primary or secondary amine groups. caymanchem.comthermofisher.com The reaction of the primary amine of this compound with an amine-reactive fluorophore would yield a fluorescently labeled version of the molecule. This labeled compound could then be used to study its interactions with biological systems. The fluorophenyl group may also contribute to the photophysical properties of the resulting probe or influence its biological targeting. nih.gov

| Type of Chemical Probe | Synthetic Approach | Potential Application |

| Fluorescent Probe | Reaction of the primary amine with an amine-reactive fluorescent dye (e.g., FITC, NBD-Cl). caymanchem.comresearchgate.net | Bioimaging, tracking the molecule's localization and interactions within cells. |

Potential in Functional Material Design and Synthesis (e.g., if relevant structural motifs contribute to properties)

The unique structural features of this compound also suggest its potential utility in the design and synthesis of functional materials. The presence of a fluorine atom can impart desirable properties to organic materials, such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics. man.ac.uknih.govresearchgate.net

The allyl group in this compound is a polymerizable moiety. Allylamine (B125299) and its derivatives can be polymerized to form poly(allylamine)s, which are cationic polymers with a wide range of applications. researchgate.netnih.govgoogle.comgoogle.com The incorporation of the 2-fluorophenyl group into a polymer backbone via the polymerization of this compound could lead to new polymeric materials with tailored properties. These materials could find applications in areas such as coatings, membranes, and specialty polymers where the unique properties of fluorine are advantageous.

| Material Type | Role of this compound | Potential Properties and Applications |

| Fluorinated Polymers | Monomer for polymerization via the allyl group. | Enhanced thermal stability, hydrophobicity, chemical resistance. Applications in coatings, films, and specialty plastics. man.ac.uk |

| Functional Surfaces | Component in surface modification to introduce fluorophenyl groups. | Altered surface energy, leading to hydrophobic or oleophobic surfaces. |

Future Directions and Emerging Research Opportunities for 1 2 Fluorophenyl Prop 2 En 1 Amine Research

Development of Sustainable and Greener Synthetic Methodologies

The future synthesis of 1-(2-Fluorophenyl)prop-2-en-1-amine will likely be guided by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and increase efficiency. cas.cn Current synthetic approaches to similar fluorinated amines and imines often rely on traditional methods that may involve harsh reagents or produce significant waste. Emerging research points toward several promising green alternatives.

One potential avenue is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent. mdpi.com This technique has been successfully used for the high-yield synthesis of fluorinated imines from fluorinated benzaldehydes and various amines, a process that is rapid and minimizes waste. mdpi.com Another approach could involve biocatalysis, using enzymes to perform stereoselective synthesis, which is crucial for pharmaceutical applications.

Furthermore, developing one-pot syntheses that combine multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce solvent usage. A patented method for a related intermediate involves the condensation of 2-fluoroacetophenone (B1329501) with allylamine (B125299), followed by a metal-catalyzed ring-closure reaction, highlighting a potential streamlined pathway. google.com Future research could focus on optimizing such multi-component reactions under greener conditions.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Mechanochemistry | Solvent-free, reduced reaction times, high yields. mdpi.com | Optimization of grinding conditions and catalyst use. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable catalysts. | Identification of suitable enzymes and reaction optimization. |

| One-Pot Synthesis | Reduced waste, lower energy consumption, improved atom economy. google.com | Catalyst development and reaction sequence design. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

Discovery of Novel Catalytic Reactions and Reactivity Pathways

The unique combination of a fluorinated phenyl ring and an allylamine group in this compound opens up diverse possibilities for discovering new catalytic reactions. The carbon-fluorine (C-F) bond, while strong, can be activated using specific transition metal catalysts, particularly those based on palladium or nickel. wikipedia.org This C-F activation could allow for novel cross-coupling reactions where the fluorine atom is substituted, enabling the synthesis of a wide array of derivatives.

The allylic double bond and the amine group are also ripe for catalytic transformation. For instance, palladium-catalyzed reactions could target the C(sp³)–H bonds of the amine's aliphatic chain for functionalization, a strategy that has been demonstrated for the fluorination of free aliphatic amines. nih.gov This would allow for precise modification of the molecule's structure away from the aromatic ring. Additionally, the development of catalyst-free adaptable networks, activated by the inherent properties of fluorine and tertiary amines, showcases a frontier where the intrinsic reactivity of such molecules can be harnessed without external catalysts. acs.org

Future research would likely explore:

C-F Bond Functionalization: Using catalysts to replace the fluorine atom with other functional groups to rapidly build molecular diversity.

Asymmetric Hydroamination: Developing chiral catalysts to add the N-H bond across the double bond of another molecule in a highly controlled manner, creating complex chiral amines.

Allylic Amination: Using the amine as a nucleophile in palladium-catalyzed allylic substitution reactions to form more complex structures.

Integration of Advanced Machine Learning and Artificial Intelligence in Predictive Chemical Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, thereby accelerating the discovery process. scbdd.com For a novel compound like this compound, these computational tools offer a way to forecast its characteristics before undertaking extensive laboratory synthesis and testing.

Predictive models can be developed by training algorithms on large datasets of known fluorinated compounds and amines. nih.gov For example, ML models have been successfully used to predict the mutagenicity of aromatic amines and to identify compounds with specific fluorescent properties. nih.gov Such models could be applied to this compound to estimate its potential toxicity, metabolic stability, and even its likely behavior in biological assays. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction | Estimate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize synthetic targets and reduce animal testing. |

| Generative Design | Propose novel derivatives with optimized activity or properties. | Accelerate lead optimization in drug discovery. bioengineer.org |

| Reaction Prediction | Forecast outcomes of unknown reactions and suggest optimal synthetic routes. | Improve the efficiency of chemical synthesis. |

| Spectral Analysis | Assist in structure elucidation from spectroscopic data (e.g., NMR, MS). | Reduce bottlenecks in compound characterization. acs.org |

Exploration of this compound as a Platform for Next-Generation Chemical Entities

The structural motifs present in this compound make it an attractive building block, or scaffold, for the creation of next-generation chemical entities, particularly in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Approximately 20% of all pharmaceuticals contain fluorine, underscoring the value of fluorinated scaffolds. nih.gov

The 2-fluorophenyl group can engage in specific interactions with biological targets, while the allylamine portion provides a reactive handle for attaching the molecule to other fragments or for elaboration into more complex heterocyclic systems. For example, similar fluorinated structures have been investigated as scaffolds for antimalarial drugs. elsevierpure.com The synthesis of fluorinated oxetanes, a valuable class of compounds in drug discovery, from related precursors highlights the potential for transforming simple building blocks into high-value molecules. sciencedaily.com

Future research in this area would involve using this compound in a variety of synthetic campaigns to generate libraries of new compounds. These libraries could then be screened against a range of biological targets, such as enzymes or receptors implicated in diseases, to identify new lead compounds for drug development. The versatility of the scaffold suggests potential applications in diverse therapeutic areas, from oncology to infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.